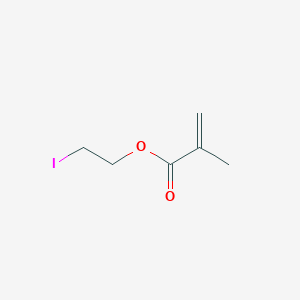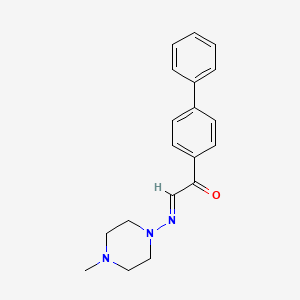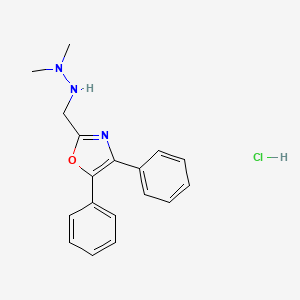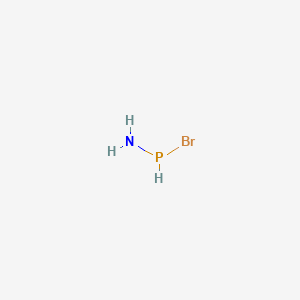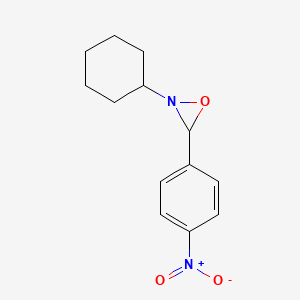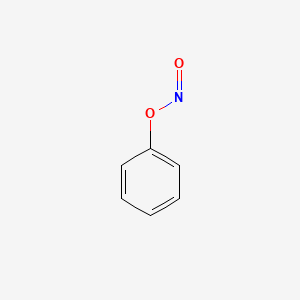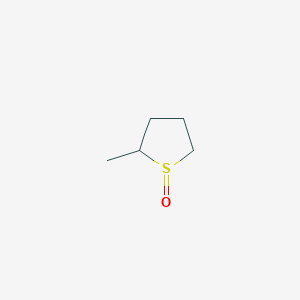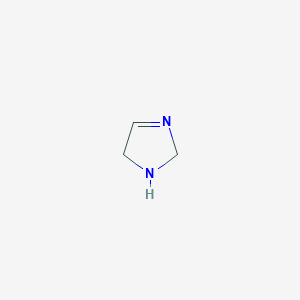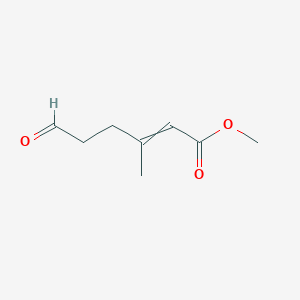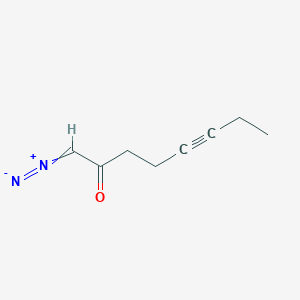
Dicyclopentylmercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclopentylmercury is an organomercury compound with the chemical formula ( \text{C}{10}\text{H}{18}\text{Hg} ) It is characterized by the presence of two cyclopentyl groups attached to a central mercury atom
準備方法
Synthetic Routes and Reaction Conditions: Dicyclopentylmercury can be synthesized through the reaction of cyclopentylmagnesium bromide with mercuric chloride. The reaction typically proceeds as follows: [ \text{2 C}_5\text{H}_9\text{MgBr} + \text{HgCl}_2 \rightarrow \text{(C}_5\text{H}_9\text{)}_2\text{Hg} + \text{2 MgBrCl} ] This reaction is carried out under an inert atmosphere to prevent the oxidation of the reactants and products.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis generally involves the use of organomagnesium reagents (Grignard reagents) and mercuric salts under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: Dicyclopentylmercury undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercuric oxide and cyclopentane.
Reduction: Reduction reactions can convert this compound to elemental mercury and cyclopentane.
Substitution: The cyclopentyl groups can be substituted with other organic groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or organolithium compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Mercuric oxide and cyclopentane.
Reduction: Elemental mercury and cyclopentane.
Substitution: Various organomercury compounds depending on the substituent introduced.
科学的研究の応用
Dicyclopentylmercury has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studies on the toxicity and biological effects of organomercury compounds often involve this compound.
Medicine: Research into the potential therapeutic uses and toxicological impacts of organomercury compounds includes this compound.
Industry: It is used in the development of materials and catalysts that involve mercury-containing compounds.
作用機序
The mechanism by which dicyclopentylmercury exerts its effects involves the interaction of the mercury atom with biological molecules. Mercury can bind to thiol groups in proteins, disrupting their function and leading to toxic effects. The pathways involved include the inhibition of enzyme activity and interference with cellular processes.
類似化合物との比較
Diphenylmercury: Another organomercury compound with two phenyl groups instead of cyclopentyl groups.
Dimethylmercury: Contains two methyl groups attached to mercury.
Diethylmercury: Contains two ethyl groups attached to mercury.
Uniqueness: Dicyclopentylmercury is unique due to the presence of cyclopentyl groups, which impart different chemical and physical properties compared to other organomercury compounds. Its reactivity and applications can vary significantly from those of diphenylmercury, dimethylmercury, and diethylmercury.
特性
CAS番号 |
23786-94-9 |
|---|---|
分子式 |
C10H18Hg |
分子量 |
338.84 g/mol |
IUPAC名 |
dicyclopentylmercury |
InChI |
InChI=1S/2C5H9.Hg/c2*1-2-4-5-3-1;/h2*1H,2-5H2; |
InChIキー |
SMOMRVWKHSXRHD-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)[Hg]C2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


